7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
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Overview
Description
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol . This compound is characterized by the presence of a triazole ring fused with a benzene ring, along with hydroxyl and carboxylic acid functional groups. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoic acid with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which then undergoes cyclization to yield the desired triazole compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter protein function . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole-5-carboxylic acid: Similar structure but lacks the hydroxyl group, which affects its reactivity and applications.
Hydroxybenzotriazole (HOBt): Commonly used in peptide synthesis to suppress racemization and improve efficiency.
Uniqueness
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.
Properties
IUPAC Name |
7-hydroxy-2H-benzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-2-3(7(12)13)1-4-6(5)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICBDEMSWFCSTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613244 |
Source
|
Record name | 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155085-55-5 |
Source
|
Record name | 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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